ethyl 4-({[(2-chlorophenyl)methyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-({[(2-chlorophenyl)methyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. The molecule features a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, an ethoxycarbonyl group at position 3, and a carbamoylmethoxy group at position 2. The carbamoyl moiety is further substituted with a 2-chlorobenzyl group (Figure 1). Structural characterization of such compounds often employs crystallographic tools like SHELX and visualization software such as ORTEP .
Properties
IUPAC Name |
ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O5/c1-2-31-22(30)21-18(11-20(29)27(26-21)16-9-7-15(24)8-10-16)32-13-19(28)25-12-14-5-3-4-6-17(14)23/h3-11H,2,12-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOPOKQEIPMYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-({[(2-chlorophenyl)methyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate.
Introduction of the 4-fluorophenyl group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene and an appropriate leaving group.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with 2-chlorobenzyl isocyanate.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
Key Functional Groups Targeted :
-
6-oxo group (ketone): Susceptible to further oxidation.
-
Carbamate group : Potential for hydrolysis or cleavage.
Reagents/Conditions :
-
Oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions.
Example Reaction :
The 6-oxo group may oxidize to a carboxylic acid under strong oxidizing conditions, though this depends on reaction parameters and solvent compatibility.
Mechanism :
(Simplified representation of ketone oxidation)
Reduction Reactions
Key Functional Groups Targeted :
-
6-oxo group : Reduces to an alcohol.
-
Carbamate group : Potential for selective reduction to amines.
Reagents/Conditions :
-
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Example Reaction :
Reduction of the 6-oxo group yields a secondary alcohol. For instance:
Substitution Reactions
Key Functional Groups Targeted :
-
Methoxy group : Susceptible to nucleophilic substitution.
-
Carbamate group : Can undergo hydrolysis or functionalization.
Reagents/Conditions :
-
Grignard reagents (e.g., RMgX) or alkyllithium reagents for methoxy replacement.
-
Acyl chlorides or nucleophiles for carbamate modification.
Example Reaction :
Hydrolysis of the carbamate group under acidic/basic conditions may yield a primary amine:
Hydrolysis of Ester Group
Key Functional Groups Targeted :
-
Ethyl ester : Converts to a carboxylic acid.
Reagents/Conditions :
-
Aqueous acid/base (e.g., HCl or NaOH).
Example Reaction :
Functionalization of Hydroxy Groups
Key Functional Groups Targeted :
-
Hydroxyl groups (if present after substitution).
Reagents/Conditions :
-
Silyl ether protection (e.g., TMSCl) for stability.
-
Acyl chlorides for amide formation.
Example Reaction :
Protection of a hydroxyl group with TMSCl:
Data Table: Reaction Types and Outcomes
| Reaction Type | Functional Group Targeted | Reagents/Conditions | Major Product |
|---|---|---|---|
| Oxidation | 6-oxo group | KMnO₄ (acidic/basic) | Carboxylic acid |
| Reduction | 6-oxo group | NaBH₄ or LiAlH₄ | Secondary alcohol |
| Substitution (Methoxy) | Methoxy group | Grignard reagents (RMgX) | Alkylated product |
| Hydrolysis (Ester) | Ethyl ester | HCl or NaOH | Carboxylic acid |
| Hydrolysis (Carbamate) | Carbamate group | Acidic/basic conditions | Primary amine |
Research Findings
-
Structure-Activity Relationships (SAR) :
-
Mechanistic Insights :
-
Therapeutic Implications :
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance bioactivity, making it a candidate for developing neuroprotective agents. The potential for treating conditions such as Alzheimer's disease and other cognitive impairments is under investigation due to its ability to interact with specific biological pathways related to neurodegeneration .
Anti-infective Properties
Research indicates that derivatives of this compound exhibit antibacterial and antifungal activities. For instance, studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .
Agricultural Chemistry
Development of Agrochemicals
Ethyl 4-({[(2-chlorophenyl)methyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is also employed in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields while minimizing environmental impacts. The compound's ability to inhibit specific metabolic pathways in pests makes it an attractive option for sustainable agricultural practices .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. Understanding how it interacts with various enzymes can provide insights into metabolic pathways and lead to the identification of new therapeutic targets . Researchers have employed it in assays to evaluate its effects on enzyme activity, contributing to the development of drugs that modulate these pathways.
Material Science Applications
The compound's unique chemical structure allows for exploration in material science, particularly in developing novel materials with specific electronic properties. These materials can be beneficial in creating sensors and electronic devices that require precise functionality .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material. It aids in accurately quantifying similar compounds in complex mixtures through various analytical techniques .
Mechanism of Action
The mechanism of action of ethyl 4-({[(2-chlorophenyl)methyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other dihydropyridazine derivatives, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison with a closely related analog:
Compound A : Methyl 4-[(2-Methoxy-2-Oxoethyl)Sulfanyl]-6-Oxo-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydropyridazine-3-Carboxylate (CAS: 338395-91-8)
Molecular Formula : C₁₆H₁₃F₃N₂O₅S
Substituents :
- Position 1 : 3-(Trifluoromethyl)phenyl group
- Position 3 : Methyl ester
- Position 4 : Sulfanyl group with a 2-methoxy-2-oxoethyl substituent
Key Differences :
Aromatic Substituents: The target compound has a 4-fluorophenyl group at position 1, whereas Compound A features a 3-(trifluoromethyl)phenyl group. The 2-chlorobenzyl carbamoyl group in the target compound introduces steric bulk and lipophilicity compared to the sulfanyl-methoxy-oxoethyl group in Compound A.
Functional Groups :
- The ethoxycarbonyl group (ester) at position 3 in the target compound contrasts with the methyl ester in Compound A. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability .
- The carbamoyl group in the target compound may enhance hydrogen-bonding capacity relative to the sulfanyl group in Compound A.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Compound A (CAS: 338395-91-8) |
|---|---|---|
| Molecular Weight | 459.86 g/mol | 402.35 g/mol |
| Aromatic Substituent (Position 1) | 4-Fluorophenyl | 3-(Trifluoromethyl)phenyl |
| Position 3 Substituent | Ethoxycarbonyl | Methyl ester |
| Position 4 Substituent | Carbamoylmethoxy (2-chlorobenzyl) | Sulfanyl-(2-methoxy-2-oxoethyl) |
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.8 (moderate lipophilicity) |
Methodological Approaches for Comparison
Chemical Similarity Analysis :
Binary similarity coefficients like the Tanimoto index () quantify structural overlap. For the target compound and Compound A, the Tanimoto coefficient is estimated at ~0.65, indicating moderate similarity due to shared dihydropyridazine cores but divergent substituents .
Graph-Based Structural Comparison: Representing molecules as graphs (atoms as nodes, bonds as edges) highlights conserved motifs. Both compounds share the 1,6-dihydropyridazine-3-carboxylate scaffold but differ in branching at positions 1 and 4 ().
Crystallographic Analysis :
Tools like SHELXL () and ORTEP () enable precise determination of bond angles and ring puckering, critical for comparing conformational stability. For example, the dihydropyridazine ring in the target compound may exhibit distinct puckering coordinates (e.g., Cremer-Pople parameters) compared to Compound A due to steric effects from the 2-chlorobenzyl group .
Implications of Structural Differences
- Bioactivity : The 4-fluorophenyl and 2-chlorobenzyl groups in the target compound may enhance affinity for halogen-binding pockets in enzymes, whereas the trifluoromethyl group in Compound A could improve metabolic resistance.
- Solubility : The ethoxycarbonyl group in the target compound reduces aqueous solubility compared to the methyl ester in Compound A, as reflected in their predicted LogP values.
Biological Activity
Ethyl 4-({[(2-chlorophenyl)methyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant studies and findings.
Chemical Structure
The compound features a dihydropyridazine core, which is known for its diverse pharmacological profiles. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various cellular models .
3. Anticancer Properties
Preliminary research suggests that this compound may possess anticancer activity. Analogous compounds have been found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers . Further studies are required to elucidate the specific pathways involved.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Study : A study demonstrated that a similar dihydropyridazine derivative exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL .
- Anti-inflammatory Study : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | MIC: 50 μg/mL | Significant reduction in cytokines | Induces apoptosis |
| Compound B | MIC: 100 μg/mL | Moderate effect | Cell cycle arrest |
| Ethyl 4-(...) | MIC: TBD | Significant reduction in edema | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are common synthetic routes for this pyridazine derivative, and how do reaction conditions influence yield?
- Methodology: The compound’s synthesis likely involves palladium-catalyzed reductive cyclization of nitroarenes or Michael addition reactions. For example, nitroarene precursors can be cyclized using formic acid derivatives as CO surrogates under Pd catalysis, with yields optimized by controlling temperature (80–120°C), solvent (e.g., DMF or ethanol), and catalyst loading (5–10 mol%) . Evidence from cyclohexenone derivatives (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) suggests that refluxing chalcones with ethyl acetoacetate in alkaline ethanol (10% NaOH) for 8–12 hours achieves cyclization .
- Key Variables: Solvent polarity, base strength (e.g., NaOH vs. KOH), and stoichiometric ratios of aryl precursors.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology:
- NMR: - and -NMR identify substituent environments (e.g., dihydropyridazine protons at δ 5.5–6.5 ppm; fluorophenyl signals split due to coupling) .
- IR: Carbamate C=O stretches appear near 1680–1720 cm; pyridazine C=O at ~1650 cm .
- X-ray Crystallography: Resolves conformational disorder in dihydropyridazine rings (e.g., envelope vs. screw-boat conformations) and measures dihedral angles between aryl groups (e.g., 76–90° for fluorophenyl/chlorophenyl planes) .
Q. How is purity assessed, and what are common impurities in its synthesis?
- Methodology: HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) detects unreacted chalcone precursors or dehalogenated byproducts. Purity ≥95% is typical for research-grade material, validated via LC-MS (ESI+) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s reactivity or binding properties?
- Methodology: DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for functionalization (e.g., carbamate oxygen nucleophilicity) . Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., kinases or GPCRs) by analyzing hydrogen bonds with fluorophenyl/chlorophenyl moieties .
- Data Interpretation: Compare computed vs. experimental dipole moments (e.g., 5–7 Debye for polar derivatives) to validate models .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
- Methodology:
- Meta-analysis: Compare IC values (e.g., kinase inhibition assays) while controlling for assay conditions (pH, serum proteins).
- SAR Studies: Modify substituents (e.g., replace 2-chlorophenyl with 3-chlorophenyl) to isolate contributions of steric vs. electronic effects .
- Control Experiments: Test stability under physiological buffers (PBS, pH 7.4, 37°C) to rule out hydrolysis of the ethyl ester group .
Q. How do crystal packing interactions influence the compound’s solid-state stability?
- Methodology: X-ray diffraction identifies weak C–H···O hydrogen bonds (2.5–3.0 Å) and π-stacking (3.8–4.2 Å) between fluorophenyl rings. Stability is enhanced by hydrophobic packing of chlorophenyl groups, as seen in related cyclohexenone derivatives .
Q. What catalytic systems improve enantioselectivity in asymmetric syntheses?
- Methodology: Chiral ligands (e.g., BINAP or Salen) with Pd or Cu catalysts induce asymmetry during cyclization. For example, Pd(OAc)/BINAP in toluene at 60°C achieves enantiomeric excess (ee) >80% in analogous pyridazine syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
